molecular formula C11H14N6O3 B10973624 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10973624
M. Wt: 278.27 g/mol
InChI Key: BARVUZOXGDARIL-UHFFFAOYSA-N
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Description

1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

Chemical Reactions Analysis

1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pyrazole ring structure allows the compound to bind to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide include:

These compounds share similar structural features, such as the pyrazole ring and nitro group, but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H14N6O3

Molecular Weight

278.27 g/mol

IUPAC Name

1-ethyl-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-4-carboxamide

InChI

InChI=1S/C11H14N6O3/c1-2-15-7-9(5-13-15)11(18)12-3-4-16-8-10(6-14-16)17(19)20/h5-8H,2-4H2,1H3,(H,12,18)

InChI Key

BARVUZOXGDARIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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